furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Potentially Bioactive Compounds
Research involving the synthesis of compounds containing the furan moiety, similar to the one described, has led to the creation of potentially bioactive compounds. These compounds have shown a wide range of activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects. The research demonstrates the versatility of furan derivatives in drug development and their potential as therapeutic agents across various medical fields (Bonilla-Castañeda et al., 2022).
Corrosion Inhibition
Compounds with furan structures have been studied for their application in corrosion inhibition, specifically for the protection of mild steel in acidic environments. These studies demonstrate that furan derivatives can significantly increase the corrosion resistance of metals, making them valuable in industrial applications where metal longevity is crucial. The effectiveness of these compounds as corrosion inhibitors emphasizes their importance in materials science and engineering (Singaravelu et al., 2022).
Synthesis and Evaluation as Antipsychotics
The synthesis of novel compounds featuring furan and related heterocyclic structures has been explored for their potential as antipsychotic agents. These studies focus on evaluating the compounds' affinity for dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders. The research into these compounds' pharmacological profiles underscores the ongoing search for more effective and safer antipsychotic medications (Raviña et al., 2000).
Organic Synthesis and Chemical Reactions
Compounds with furan cores are central to various synthetic strategies, demonstrating their utility in organic chemistry. These strategies involve reactions that lead to the creation of novel heterocyclic structures with potential applications in material science, pharmaceuticals, and beyond. The versatility of furan derivatives in chemical synthesis highlights their significance in advancing chemical research and development (Abdelhamid et al., 2008).
Properties
IUPAC Name |
furan-2-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-18-14-5-2-3-6-15(14)20(25(18,22)23)13-8-10-19(11-9-13)17(21)16-7-4-12-24-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOBOHVIEKGGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.